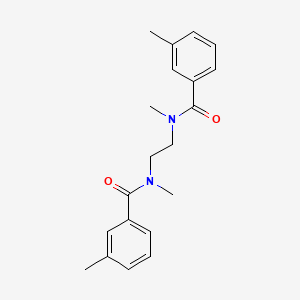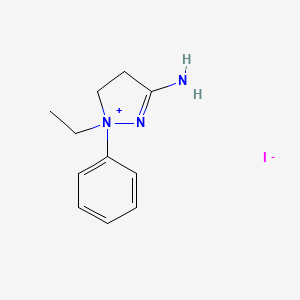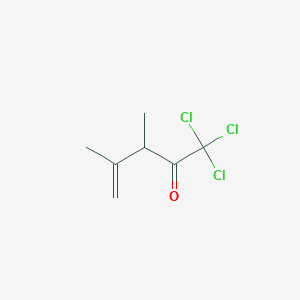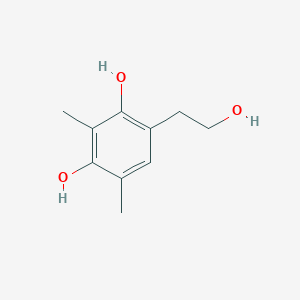![molecular formula C8H9ClO2 B14337048 6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride CAS No. 98490-87-0](/img/structure/B14337048.png)
6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxobicyclo[311]heptane-1-carbonyl chloride is a bicyclic compound characterized by its unique structure, which includes a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride can be achieved through several methods. One common approach involves the photocatalytic Minisci reaction, which introduces various functional groups at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . Another method involves the use of photocatalysis for the homolytic ring-opening of carbonyl cyclopropanes, which can then undergo cycloaddition reactions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Alcohols, amines, and thiols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride involves its reactivity as a carbonyl chloride. The carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical transformations, forming new bonds and creating diverse chemical structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane:
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride: Another bicyclic compound with a similar carbonyl chloride functional group.
Uniqueness
6-Oxobicyclo[311]heptane-1-carbonyl chloride is unique due to its specific bicyclic structure and the presence of the carbonyl chloride group
Propiedades
Número CAS |
98490-87-0 |
|---|---|
Fórmula molecular |
C8H9ClO2 |
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
6-oxobicyclo[3.1.1]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO2/c9-7(11)8-3-1-2-5(4-8)6(8)10/h5H,1-4H2 |
Clave InChI |
LMURSYKCDFCGEX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(C1)(C2=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]-](/img/structure/B14336968.png)
![N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14336978.png)






![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)

![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
